molecular formula C18H19NOS B2489900 4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone CAS No. 320424-01-9

4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone

Cat. No. B2489900
CAS RN: 320424-01-9
M. Wt: 297.42
InChI Key: LRKFJVBHPVVREI-UHFFFAOYSA-N
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Description

“4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone” is a chemical compound with the molecular formula C18H19NOS and a molecular weight of 297.41 . It is also known by the synonym "1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine" .


Molecular Structure Analysis

The molecular structure of “4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone” is represented by the SMILES string "C1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3" . This indicates that the compound contains a piperidine ring attached to a naphtho[1,2-b]thiophene structure via a carbonyl group.

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

DPT serves as a turn-on fluorescent probe for detecting hydrazine. In this application, it displays a large emission signal ratio variation (more than a 40-fold enhancement) in the presence of hydrazine under neutral conditions. The probe’s low detection limit (5 × 10^(-8) M), broad linear response range (0–34 μM), and large Stokes shift (147 nm) make it suitable for hydrazine detection in aqueous solutions. Additionally, DPT has been successfully used for in vivo hydrazine imaging .

properties

IUPAC Name

4,5-dihydrobenzo[g][1]benzothiol-2-yl(piperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(19-10-4-1-5-11-19)16-12-14-9-8-13-6-2-3-7-15(13)17(14)21-16/h2-3,6-7,12H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKFJVBHPVVREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone

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